METATUNGSTATO DE AMONIO

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

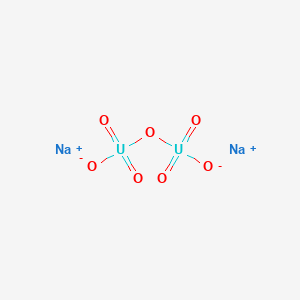

Ammonium metatungstate is a chemical compound with the formula (NH₄)₆[H₂W₁₂O₄₀]·xH₂O. It is a white crystalline powder that is highly soluble in water. This compound is an important intermediate in the hydrometallurgical processing of tungsten and is widely used in various industrial applications, including the production of tungsten catalysts, tungsten oxides, and other tungsten compounds .

Aplicaciones Científicas De Investigación

Ammonium metatungstate has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing tungsten catalysts for various reactions, including oxidation, hydroxylation, hydrogenation, and polymerization

Biology and Medicine: Utilized in the preparation of high-purity tungsten compounds for medical diagnostics and imaging.

Industry: Employed in the production of tungsten oxides, which are used as catalysts, photocatalysts, gas sensors, and chromogenic materials

Mecanismo De Acción

Target of Action

Ammonium metatungstate (AMT) primarily targets the formation of various tungsten compounds. It is a significant precursor for the preparation of tungsten oxides, metal tungstates, tungsten carbides, and tungsten metal . These compounds have diverse applications in various industries, including their use as catalysts, photocatalysts, gas sensors, chromogenic materials, hard components in cutting and drilling tools, and key elements in the lighting industry .

Mode of Action

AMT interacts with its targets through a process of thermal decomposition. This process involves several steps in an inert atmosphere :

Biochemical Pathways

The biochemical pathways affected by AMT primarily involve the formation and decomposition of tungstate anions. In aqueous solution and depending on the pH value, different species with tungsten(VI) in an anionic moiety can exist . The metatungstate anion is stable under acidic conditions and can be obtained from the paratungstate anion .

Pharmacokinetics

The pharmacokinetics of AMT are largely determined by its thermal decomposition properties. The compound undergoes a series of transformations when heated, ultimately resulting in the formation of various tungsten compounds . .

Result of Action

The result of AMT’s action is the formation of various tungsten compounds, which have wide-ranging industrial applications. For instance, it can be used as a precursor to synthesize carbon-supported tungsten catalyst for hydrogenolysis of cellulose . Additionally, it can also be used to prepare tungsten oxide thin films by chemical vapor deposition method .

Action Environment

The action of AMT is influenced by environmental factors such as temperature and pH. Its thermal decomposition process is temperature-dependent . Moreover, the formation of the metatungstate anion from the paratungstate anion is pH-dependent . Therefore, both temperature and pH play crucial roles in influencing the action, efficacy, and stability of AMT.

Análisis Bioquímico

Biochemical Properties

It is known that AMT can be used to prepare various tungsten oxide nanostructures by annealing . These tungsten oxides can be used as catalysts , indicating that AMT may interact with enzymes and other biomolecules in biochemical reactions.

Cellular Effects

Given its use in the preparation of tungsten oxides, which can act as catalysts , it is plausible that AMT could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its thermal decomposition involves several steps, including the release of crystal water, formation of an amorphous phase, and transformation into more stable forms of tungsten oxide . These transformations could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The thermal behavior of AMT reveals a quick dehydration, with AMT transforming into various forms of tungsten oxide over time . This suggests that the effects of AMT could change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium metatungstate can be synthesized through the polycondensation of ammonium tungstate solutions. The process involves dissolving ammonium tungstate in water and then evaporating the solution to obtain ammonium metatungstate crystals .

Industrial Production Methods: One common industrial method for producing ammonium metatungstate involves the hydrometallurgical processing of tungsten ores such as wolframite. The ore is leached with a mixture of sulfuric and phosphoric acids under controlled conditions to dissolve the tungsten. The resulting solution is then purified and evaporated to obtain high-purity ammonium metatungstate .

Análisis De Reacciones Químicas

Types of Reactions: Ammonium metatungstate undergoes various chemical reactions, including oxidation, reduction, and thermal decomposition.

Common Reagents and Conditions:

Oxidation: Ammonium metatungstate can be oxidized to form tungsten oxides under controlled conditions.

Reduction: It can be reduced to tungsten metal using hydrogen gas at high temperatures.

Thermal Decomposition: When heated, ammonium metatungstate decomposes to form tungsten trioxide (WO₃), ammonia (NH₃), and water (H₂O)

Major Products:

Tungsten Trioxide (WO₃): Formed during thermal decomposition.

Tungsten Metal: Obtained through reduction with hydrogen gas.

Ammonia and Water: By-products of thermal decomposition

Comparación Con Compuestos Similares

Ammonium Paratungstate: (NH₄)₁₀[H₂W₁₂O₄₂]·xH₂O

Ammonium Orthotungstate: (NH₄)₂WO₄

Comparison:

Solubility: Ammonium metatungstate is more water-soluble compared to ammonium paratungstate and ammonium orthotungstate.

Thermal Behavior: The thermal decomposition of ammonium metatungstate is similar to that of ammonium paratungstate, but it lacks the dry ammonia evolution observed in ammonium paratungstate.

Applications: While all three compounds are used in the production of tungsten oxides and other tungsten compounds, ammonium metatungstate is particularly favored for preparing tungsten oxide nanostructures due to its high solubility

Ammonium metatungstate stands out due to its unique properties and versatility in various applications, making it a valuable compound in both scientific research and industrial processes.

Propiedades

Número CAS |

12028-48-7 |

|---|---|

Fórmula molecular |

H26N6O40W12 |

Peso molecular |

2956.3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bromo[[1,3-bis[(4S,5S)-1-benzoyl-4,5-diphenyl-2-imidazolin-2-yl]benzene]palladium(II)]](/img/structure/B1143910.png)